2-(3-methoxyphenyl)propanal
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Overview
Description
2-(3-Methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O2 It is an aldehyde derivative of anisole, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a propanal group (-CH2CH2CHO) attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.
Another method involves the reduction of 3-(3-methoxyphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the aldehyde group to the corresponding alcohol, which can then be oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(3-methoxyphenyl)propenal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The hydrogenation selectively reduces the double bond while preserving the aldehyde functionality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Methoxyphenyl)propanoic acid.
Reduction: 3-(3-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various bioactive compounds. Additionally, the methoxy group can undergo metabolic transformations, leading to the formation of metabolites with different biological activities.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)propanal can be compared with other similar compounds such as:
3-(4-Methoxyphenyl)propanal: Similar structure but with the methoxy group at the para position.
2-(4-Methoxyphenyl)propanal: Similar structure but with the methoxy group at the ortho position.
3-(2-Methoxyphenyl)propanal: Similar structure but with the methoxy group at the meta position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct properties make it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
59452-86-7 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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